5-(2-Methoxyethoxy)pyrimidin-2-amine
Description
5-(2-Methoxyethoxy)pyrimidin-2-amine is a pyrimidine derivative featuring a 2-methoxyethoxy substituent at position 5 and an amino group at position 2 of the heterocyclic ring. Pyrimidines are six-membered aromatic rings with two nitrogen atoms at positions 1 and 3, making them key scaffolds in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
5-(2-methoxyethoxy)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-11-2-3-12-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODHDHAKJUHVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CN=C(N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(2-Methoxyethoxy)pyrimidin-2-amine typically involves the reaction of 2-chloro-5-(2-methoxyethoxy)pyrimidine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group .
In industrial production, the process may involve additional steps to purify the compound, such as recrystallization or chromatography, to ensure the final product meets the required purity standards for pharmaceutical applications .
Chemical Reactions Analysis
5-(2-Methoxyethoxy)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents like lithium aluminum hydride.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions for these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as acids or bases depending on the specific reaction .
Scientific Research Applications
5-(2-Methoxyethoxy)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Medicine: It serves as a building block for the synthesis of drugs that may have therapeutic effects, such as antiviral, anticancer, or anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the final drug molecule derived from this compound .
Comparison with Similar Compounds
Substituent-Driven Structural and Property Variations
The following table summarizes key pyrimidin-2-amine derivatives with diverse substituents at position 5, highlighting molecular weights, spectroscopic data, and physical properties:
Key Observations:
- Substituent Polarity: The 2-methoxyethoxy group enhances hydrophilicity compared to non-polar alkynyl (e.g., hex-1-ynyl) or aromatic (e.g., 4-methoxyphenyl) substituents. This may improve aqueous solubility, critical for drug delivery .
- Steric Effects : Bulky groups like 4-methylpiperazinyl or trifluoroethoxy (in Intermediate Ip) reduce crystallinity, as evidenced by lower melting points or amorphous solid formation .
- Spectroscopic Trends : Pyrimidine ring protons resonate at δ ~8.3–8.5 in $^1$H NMR, while substituent-specific signals (e.g., OCH$_3$ at δ ~3.2–3.8) aid structural confirmation .
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